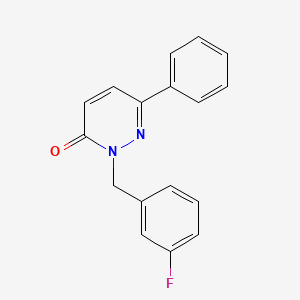

2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

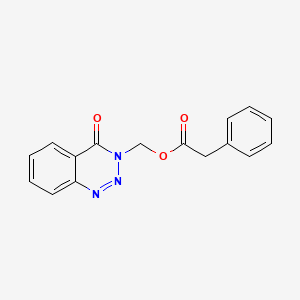

The compound “2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The “2-(3-fluorobenzyl)-6-phenyl” part suggests that the compound has a fluorobenzyl group at the 2nd position and a phenyl group at the 6th position of the pyridazinone ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, a phenyl ring, and a fluorobenzyl group. The fluorine atom in the fluorobenzyl group is highly electronegative, which could influence the chemical behavior of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could make the compound more lipophilic, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Polyphilic Hydrogen Bonded Block Molecules : A study by Vogel et al. (2017) explored semiperfluorinated chains and oligo(dimethylsiloxy) segments, leading to the formation of mesomorphic properties and columnar LC phases. This research illustrates the application of fluorinated compounds in creating materials with specific structural and phase properties (Vogel et al., 2017).

Novel Synthesis of 4-Fluoropyridines : Wittmann et al. (2006) developed a novel synthetic route to 4-fluoropyridines, showcasing the potential of fluorinated compounds in synthesizing structurally diverse molecules with possible applications in various domains, including pharmaceuticals and agrochemicals (Wittmann et al., 2006).

Biological and Pharmaceutical Research

Antitumor Benzothiazoles : Hutchinson et al. (2001) synthesized fluorinated benzothiazoles, demonstrating potent cytotoxicity against certain cancer cell lines. This work highlights the potential of fluorinated compounds in the development of new antitumor agents (Hutchinson et al., 2001).

Antibacterial Thiadiazolotriazinones : A study by Holla et al. (2003) on the synthesis of fluorine-containing thiadiazolotriazinones reported promising antibacterial activity. This illustrates the role of fluorinated compounds in creating effective antibacterial agents (Holla et al., 2003).

Catalysis and Synthetic Methodologies

- Catalytic Fluoromethylation : Koike and Akita (2016) discussed the use of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds, emphasizing the importance of fluorinated compounds in developing new synthetic methodologies (Koike & Akita, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQSBLGKAOGKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)

![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)

![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)

![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)

![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2670241.png)

![3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2670243.png)